molecular formula C21H36N2O3 B13764318 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate CAS No. 63986-57-2

1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate

Cat. No.: B13764318
CAS No.: 63986-57-2
M. Wt: 364.5 g/mol
InChI Key: WZKHEEMESQKECF-UHFFFAOYSA-N
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Description

1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-(hexyloxy)-2-methylphenol with ethyl chloroformate to form the corresponding ester. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the hexyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and hexyloxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63986-57-2

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C21H36N2O3/c1-6-9-10-11-14-25-19-12-13-20(17(4)15-19)22-21(24)26-18(5)16-23(7-2)8-3/h12-13,15,18H,6-11,14,16H2,1-5H3,(H,22,24)

InChI Key

WZKHEEMESQKECF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C

Origin of Product

United States

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